![molecular formula C6H12O2S B11765924 Thiepane-3,6-diol](/img/structure/B11765924.png)
Thiepane-3,6-diol
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Overview
Description
Thiepane-3,6-diol is a heterocyclic organic compound with the molecular formula C6H12O2S It features a seven-membered ring containing a sulfur atom and two hydroxyl groups at the 3rd and 6th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiepane-3,6-diol can be synthesized through several methods. One common approach involves the reduction of hydroxythiepanone. The hydroxythiepanone can be prepared from chloro acid through a series of steps, including intra-molecular acyloin condensation . The reduction of hydroxythiepanone to this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Thiepane-3,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: As mentioned, hydroxythiepanone can be reduced to this compound using reducing agents like LiAlH4 or NaBH4.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: LiAlH4 and NaBH4 are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: this compound.
Substitution: Ethers or esters.
Scientific Research Applications
Introduction to Thiepane-3,6-diol
This compound is a bicyclic compound characterized by a seven-membered ring containing sulfur, specifically a thiepane structure, with hydroxyl groups at the 3rd and 6th positions. Its molecular formula is C6H12O2S. This compound has garnered attention in organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities.
Medicinal Chemistry
This compound has shown potential as an inhibitor of glycosidases, which are critical targets in treating diabetes and other metabolic disorders. The presence of hydroxyl groups enhances its interaction with enzyme active sites, making it a candidate for drug development .
Case Study: Glycosidase Inhibition
- Objective : Evaluate the inhibitory effects of this compound on glycosidases.
- Findings : Modifications to its structure can significantly enhance or diminish its inhibitory effects, providing insights into structure-activity relationships crucial for drug design.
Organic Synthesis
In organic chemistry, this compound is used as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations including oxidation to ketones or aldehydes and substitution reactions to form ethers or esters .
Biochemical Studies
The compound's interaction with biological systems has been studied to understand its role in enzyme interactions and metabolic pathways. The sulfur atom in the thiepane ring can participate in redox reactions, influencing cellular processes .
Polymer Chemistry
This compound is also utilized in the synthesis of polymers and other industrial chemicals due to its reactive hydroxyl groups that can undergo polymerization reactions .
Comparative Analysis with Related Compounds
Compound Name | Structure Type | Key Applications |
---|---|---|
This compound | Bicyclic with Sulfur | Glycosidase inhibition, organic synthesis |
Tetrahydrothiophene | Bicyclic | Solvent applications, polymer precursors |
Dihydroxythiepanes | Bicyclic | Enzyme inhibitors, pharmaceutical intermediates |
Mechanism of Action
The mechanism of action of thiepane-3,6-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The sulfur atom in the ring can also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Ethylene glycol (C2H6O2): A simple diol with two hydroxyl groups.
Propylene glycol (C3H8O2): Another diol with applications in food and medicine.
1,4-Butanediol (C4H10O2): Used in the production of plastics and fibers
Uniqueness: Thiepane-3,6-diol is unique due to its seven-membered ring structure containing a sulfur atom. This gives it distinct chemical properties compared to other diols, such as enhanced reactivity and the ability to participate in specific redox reactions .
Properties
Molecular Formula |
C6H12O2S |
---|---|
Molecular Weight |
148.23 g/mol |
IUPAC Name |
thiepane-3,6-diol |
InChI |
InChI=1S/C6H12O2S/c7-5-1-2-6(8)4-9-3-5/h5-8H,1-4H2 |
InChI Key |
PXTAQMLYMSBEKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSCC1O)O |
Origin of Product |
United States |
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